1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide
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Overview
Description
1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazolo[1,5-a]pyridine moiety, and a methylsulfonyl group.
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants
Biochemical Pathways
The compound affects the HBV life cycle by interacting with the core protein
Pharmacokinetics
In an hbv aav mouse model, a lead compound was able to inhibit hbv dna viral load through oral administration , suggesting good bioavailability.
Result of Action
The compound’s action results in the inhibition of HBV DNA viral load . This suggests that the compound could potentially reduce the amount of virus in the body, thereby helping to control the infection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[1,5-a]pyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions.
Attachment of the methylsulfonyl group: This is typically done using methylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the carboxamide: This final step involves the reaction of the intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Its unique structure makes it a valuable tool for studying biological pathways and mechanisms.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives: These compounds share the pyrazolo[1,5-a]pyridine core structure and have similar biological activities.
Piperidine carboxamides: These compounds share the piperidine ring and carboxamide functional group, making them structurally similar.
Uniqueness
1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-methylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-22(20,21)17-7-3-11(4-8-17)14(19)16-12-5-9-18-13(10-12)2-6-15-18/h2,6,11-12H,3-5,7-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTOYRCIOCRKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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